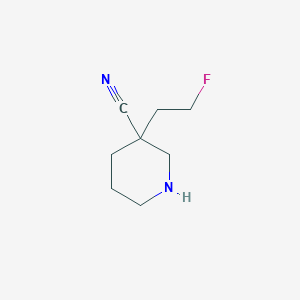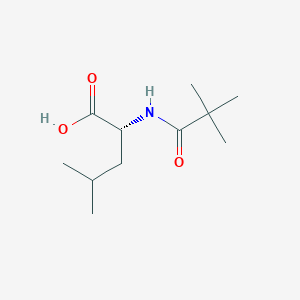
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid typically involves the chemical modification of precursor molecules through a series of reactions. One common method includes:
Amination Reactions: Introduction of the amino group to the precursor molecule.
Substitution Reactions: Replacement of specific functional groups to achieve the desired structure.
Acylation Reactions: Addition of the acyl group to form the final compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Batch Processing: Controlled reaction conditions in large reactors.
Continuous Flow Processing: Streamlined production with continuous input and output of reactants and products.
化学反応の分析
Types of Reactions: (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into oxidized derivatives.
Reduction: Reduction of functional groups to achieve different chemical states.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular functions.
類似化合物との比較
- (2R)-2-(2,2-dimethylpropanoylamino)-2-phenylacetic acid
- (2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid
Comparison: Compared to similar compounds, (2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid is unique due to its specific structural configuration and reactivity. This uniqueness contributes to its distinct applications and potential advantages in various fields of research and industry.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(2R)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChIキー |
OLZMLDKOPZADGZ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


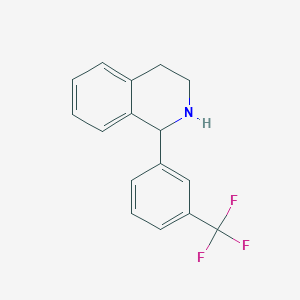
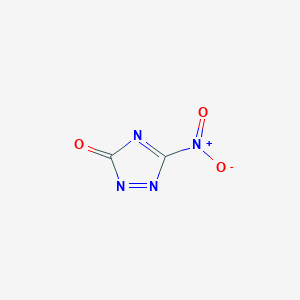
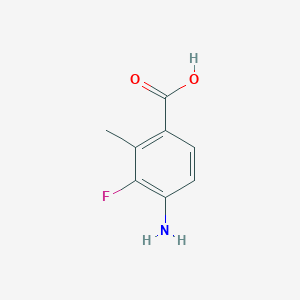
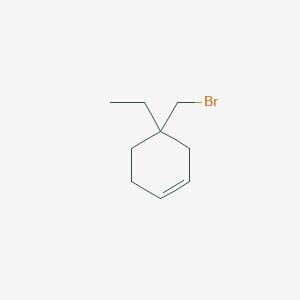
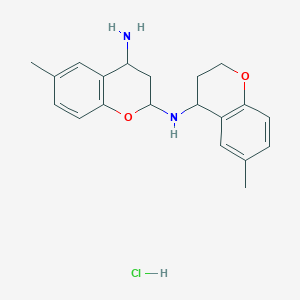
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
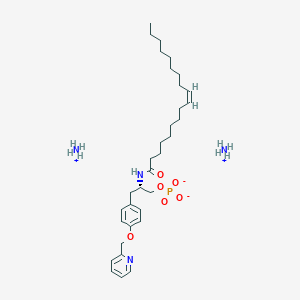

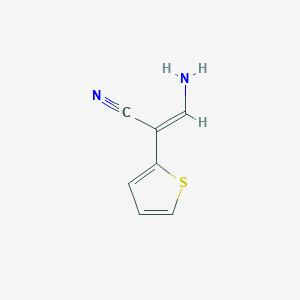

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
